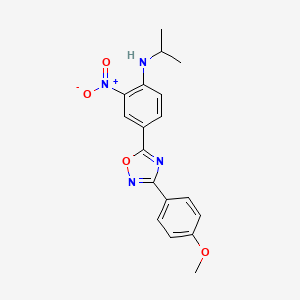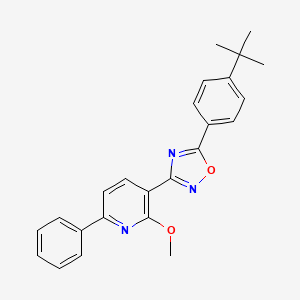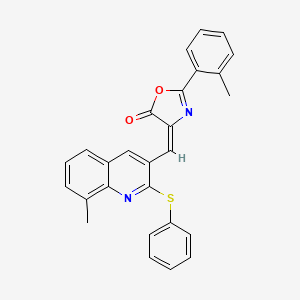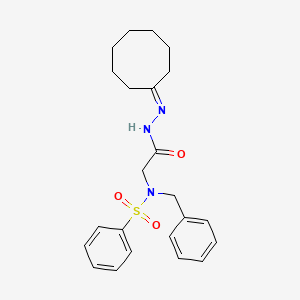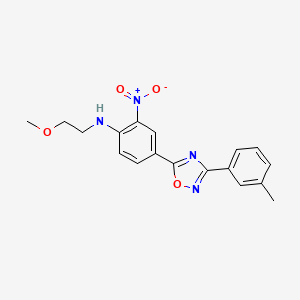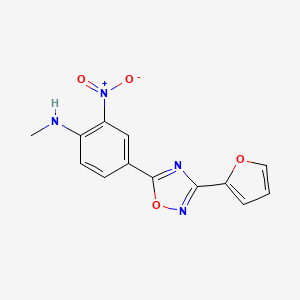
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting specific enzymes or receptors in the body. For example, it has been reported that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline have been studied extensively. This compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been reported to have anticancer activity against various cancer cell lines. Moreover, this compound has also been found to exhibit anti-inflammatory activity in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline in lab experiments is its diverse biological activity. This compound has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activity, which makes it a valuable tool for various scientific research applications. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline. One direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of this compound as an anti-inflammatory agent in various animal models. Moreover, the development of new synthetic methods for this compound and its derivatives could also lead to the discovery of new biological activities and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline involves the reaction of furfuryl hydrazine with 2-nitro-4-methylaniline in the presence of phosphorus oxychloride. The resulting product is then treated with sodium azide and copper (I) iodide to form the final compound. This synthesis method has been reported in various scientific journals and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has shown promising results in various scientific research applications. It has been studied for its potential use as an antimicrobial agent, anticancer agent, and anti-inflammatory agent. In addition, this compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-14-9-5-4-8(7-10(9)17(18)19)13-15-12(16-21-13)11-3-2-6-20-11/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHHLZFXFZHTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

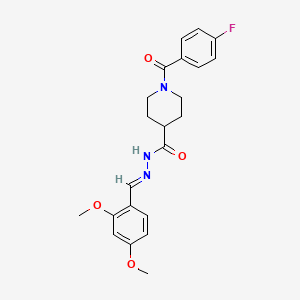
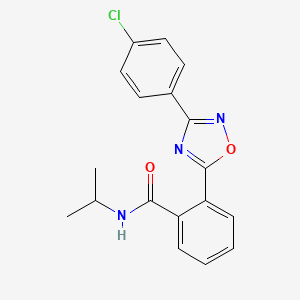
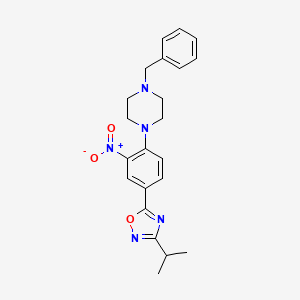
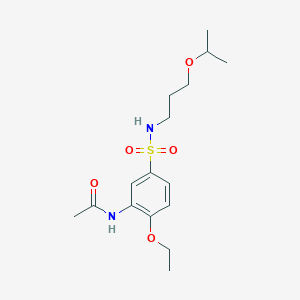
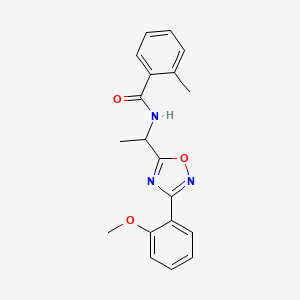
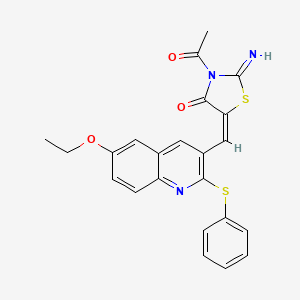
![2-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706380.png)
